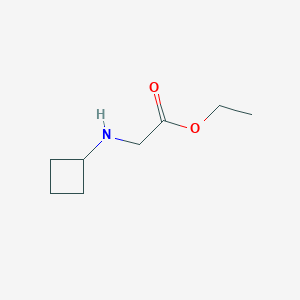

Ethyl 2-(cyclobutylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl cyanoacetate derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis. This reagent is a derivative of ethyl cyanoacetate and is used to suppress racemization in peptide bond formation. Similarly, paper reports on the synthesis of hydroxamic acids and ureas from carboxylic acids using a Lossen rearrangement mediated by an ethyl cyanoacetate derivative. The process is noted for its good yields and lack of racemization. Paper details the multi-step synthesis of quinazoline derivatives of ethyl cyanoacetate, and paper describes the synthesis of an ethyl cyanoacetate derivative with antitumor activity.

Molecular Structure Analysis

The molecular structure of ethyl cyanoacetate derivatives is explored in several papers. Paper provides X-ray analysis of quinazoline derivatives, revealing intramolecular hydrogen bonding. Paper determines the crystal structure of an antitumor ethyl cyanoacetate derivative, while paper discusses the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, another derivative, which was synthesized via Knoevenagel condensation.

Chemical Reactions Analysis

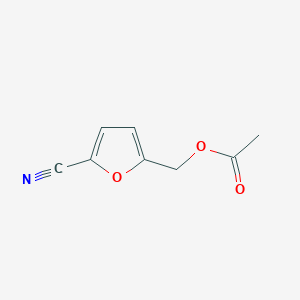

The chemical reactivity of ethyl cyanoacetate derivatives is highlighted in the papers. Paper discusses the use of a derivative in peptide bond formation, while paper shows its role in the Lossen rearrangement for the synthesis of ureas. Paper describes the recyclization of furan acetates with ethyl cyanoacetate to produce pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyanoacetate derivatives are indirectly inferred from the papers. For example, the solubility in different solvents and the stability of the compounds during reactions are implied in papers and . The thermal and spectral analysis of metal complexes of a thiophene derivative is discussed in paper , providing insights into the coordination chemistry and stability of these complexes.

Applications De Recherche Scientifique

1. Chemical Synthesis and Reactions

Ethyl 2-(cyclobutylamino)acetate is involved in various chemical synthesis processes. For example, it reacts with aromatic amines to give products of regioselective addition at the activated exocyclic C=C bond, forming compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, it undergoes complex reactions with dimethyl acetylendicarboxylate in the presence of triphenylphosphine to produce compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showing significant chemical versatility (Yavari et al., 2005).

2. Biological Evaluation and Pharmacological Activities

Ethyl 2-(cyclobutylamino)acetate-related compounds show potential in biological evaluations and pharmacological activities. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities, exhibiting promising results similar to known drugs like indomethacin and aspirin (Attimarad et al., 2017).

3. Application in Organic Chemistry

This compound also finds applications in organic chemistry. For instance, it's used in the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which has been studied for its effects on memory ability in mice, highlighting its relevance in neurological research (Li Ming-zhu, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(cyclobutylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOLOFIECHQMLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521852 |

Source

|

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(cyclobutylamino)acetate | |

CAS RN |

742015-31-2 |

Source

|

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)